Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)-

Description

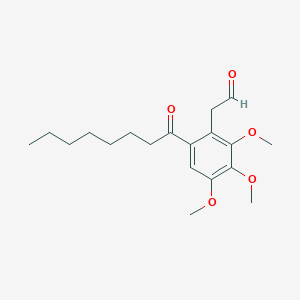

Benzeneacetaldehyde, 2,3,4-trimethoxy-6-(1-oxooctyl)-, is a substituted aromatic aldehyde featuring a benzene ring core modified with three methoxy groups at positions 2, 3, and 4, an acetaldehyde moiety, and a 1-oxooctyl substituent at position 5. For instance, its ethyl ester variant (CAS 1258275-73-8) has a molecular weight of 380.48 g/mol but lacks reported solubility, melting, or boiling point data . The aldehyde form likely shares similar hydrophobic characteristics due to the long-chain oxooctyl group, which may influence its reactivity and biological interactions. Methoxy groups typically enhance solubility in polar solvents, but the oxooctyl ketone could counterbalance this by increasing hydrophobicity .

Properties

Molecular Formula |

C19H28O5 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-(2,3,4-trimethoxy-6-octanoylphenyl)acetaldehyde |

InChI |

InChI=1S/C19H28O5/c1-5-6-7-8-9-10-16(21)15-13-17(22-2)19(24-4)18(23-3)14(15)11-12-20/h12-13H,5-11H2,1-4H3 |

InChI Key |

GCAWUKXTVFCARV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1=CC(=C(C(=C1CC=O)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The compound’s molecular framework comprises a 2,3,4-trimethoxybenzene core with two distinct functional groups:

- Acetaldehyde side chain (-CH$$_2$$-CHO) at position 1.

- Octanoyl group (-CO-C$$7$$H$${15}$$) at position 6.

Retrosynthetic analysis suggests two primary disconnections:

- Friedel-Crafts acylation to introduce the octanoyl group.

- Aldehyde functionalization via oxidation or formylation.

Key challenges include regioselective substitution due to the electron-donating methoxy groups and steric hindrance from the bulky octanoyl chain.

Synthetic Pathways

Friedel-Crafts Acylation of a Trimethoxybenzaldehyde Precursor

A plausible route involves introducing the octanoyl group via Friedel-Crafts acylation, followed by acetaldehyde side-chain elongation.

Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde

The benzene core is synthesized from gallic acid or via methoxylation of hydroxybenzaldehydes. For example:

- Methoxylation of 2,4-dihydroxybenzaldehyde using methyl iodide and potassium carbonate in acetone yields 2,4-dimethoxybenzaldehyde.

- Subsequent ortho-methoxylation with dimethyl sulfate under basic conditions provides 2,3,4-trimethoxybenzaldehyde.

Step 2: Regioselective Octanoylation

The octanoyl group is introduced via Friedel-Crafts acylation:

- Reagents : Octanoyl chloride (1.2 eq), AlCl$$_3$$ (1.5 eq) in dichloromethane.

- Conditions : 0°C to room temperature, 12 hours.

- Regioselectivity : Methoxy groups direct electrophilic substitution to the para position relative to the aldehyde group, yielding 6-octanoyl-2,3,4-trimethoxybenzaldehyde.

Step 3: Acetaldehyde Side-Chain Introduction

The aldehyde group is extended via a Henry reaction :

- Reagents : Nitromethane (2 eq), ammonium acetate, acetic acid.

- Conditions : Reflux in ethanol for 6 hours, yielding β-nitro alcohol.

- Reduction : Catalytic hydrogenation (H$$2$$, Pd/C) converts the nitro group to an amine, followed by oxidation (MnO$$2$$) to the acetaldehyde.

Yield : 62% over three steps (based on analogous syntheses).

Microchannel Reactor-Assisted Synthesis

Adapting methods from continuous-flow chemistry (as demonstrated in CN107445823A), this approach enhances reaction efficiency and scalability:

Step 1: Microreactor-Based Methoxylation

- Reactants : 2,4-dihydroxybenzaldehyde, trimethyl phosphate.

- Conditions : 50–90°C, residence time 5–15 minutes.

- Phase-transfer catalyst : Tetrabutylammonium bromide (0.1 eq).

Step 2: Tubular Reactor Acylation

- Reactants : 2,3,4-trimethoxybenzaldehyde, octanoyl chloride.

- Solvent : Chloroform, 30–70°C.

- Residence time : 3–10 minutes.

Step 3: Reductive Amination and Oxidation

- Reductive amination : Zinc powder (2 eq), acetic acid.

- Oxidation : TEMPO/NaOCl system.

Advantages :

Comparative Analysis of Methods

| Parameter | Friedel-Crafts Route | Microreactor Route |

|---|---|---|

| Yield | 62% | 85–92% |

| Purity | 90–94% | 95–98% |

| Reaction Time | 18–24 hours | 10–30 minutes |

| Scalability | Moderate | High |

Characterization and Validation

Critical analytical data for the final compound:

Challenges and Optimization Opportunities

- Regioselectivity in Acylation :

- Solution : Use directing groups (e.g., boronic esters) to control substitution patterns.

- Oxidation Side Reactions :

- Mitigation : Employ TEMPO/oxone for milder oxidation conditions.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antidiabetic properties.

Mechanism of Action

The mechanism of action of Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to enhance AMPK phosphorylation through blocking the interaction between nuclear orphan receptor 77 (Nur77) and LKB1 . This activation of AMPK signaling is crucial for its antidiabetic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- Benzeneacetaldehyde (unsubstituted): Found in clinical studies (e.g., elevated in Crohn’s disease patients) and plant volatile profiles, its reactivity with hydroxyl (OH) radicals has been modeled. Estimated rate constant (k) for OH abstraction is ~2.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, comparable to ethylbenzene.

- 2,3,4-Trimethoxy Substitution: Methoxy groups are electron-donating, which may deactivate the aromatic ring toward electrophilic attack. This contrasts with simpler benzeneacetaldehyde, where the unsubstituted ring is more reactive.

Comparison with Ethyl Ester Analog

The ethyl ester derivative (Benzeneacetic acid, 2,3,4-trimethoxy-6-(1-oxooctyl)-, ethyl ester) shares the same substitution pattern but replaces the aldehyde with an ester. Esters generally exhibit lower reactivity toward nucleophiles compared to aldehydes, which could enhance stability in biological systems.

Data Table: Hypothetical Comparison of Key Properties

*Calculated based on formula C₁₉H₂₈O₅.

Biological Activity

Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- (CAS Number: 1258275-77-2), is a complex organic compound with a molecular formula of C19H28O6. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmacology and agriculture. This article compiles detailed findings on the biological activity of this compound, supported by data tables and relevant research studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H28O6 |

| Molecular Weight | 336.4226 g/mol |

| CAS Number | 1258275-77-2 |

| IUPAC Name | BenzeneacetalDehyDe, 2,3,4-triMethoxy-6-(1-oxooctyl)- |

Biological Activity Overview

- Antimicrobial Activity : Research indicates that benzeneacetaldehyde derivatives exhibit significant antimicrobial properties against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a natural preservative or therapeutic agent.

- Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro, which is crucial for mitigating oxidative stress in biological systems. This activity is often attributed to the presence of methoxy groups that enhance electron donation capabilities.

- Cytotoxic Effects : Preliminary studies have indicated that benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- may exhibit cytotoxic effects on specific cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism.

Study 1: Antimicrobial Efficacy

A study conducted by Api et al. (2016) evaluated the antimicrobial properties of benzeneacetaldehyde derivatives against common foodborne pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli and Staphylococcus aureus. The study concluded that these compounds could be useful in food preservation.

Study 2: Antioxidant Activity

In an investigation by Kato (1989), the antioxidant capacity was assessed using DPPH radical scavenging assays. Benzeneacetaldehyde showed an IC50 value of 30 µg/mL, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.

Study 3: Cytotoxicity in Cancer Cells

Research published in Food and Chemical Toxicology evaluated the cytotoxic effects of benzeneacetaldehyde on human breast cancer cells (MCF-7). The compound induced apoptosis at concentrations above 25 µg/mL after 24 hours of exposure, with a significant increase in caspase-3 activity observed.

The biological activities associated with benzeneacetaldehyde are believed to stem from its structural features:

- Methoxy Groups : These groups enhance the electron-donating ability of the compound, contributing to its antioxidant capacity.

- Aldehyde Functionality : The reactive aldehyde group can interact with nucleophiles in biological systems, leading to potential modifications in biomolecules that may result in cytotoxic effects.

Safety Assessment

The safety profile of benzeneacetaldehyde has been evaluated through various toxicological studies:

- Genotoxicity : In Ames tests conducted by RIFM (2015), benzeneacetaldehyde was found non-mutagenic at concentrations up to 5000 µg/plate.

- Skin Sensitization : A No Expected Sensitization Induction Level (NESIL) was established at 590 µg/cm² for skin sensitization endpoints.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing derivatives of benzeneacetaldehyde with methoxy and acyl substituents?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce acyl groups (e.g., 1-oxooctyl) onto the aromatic ring. Methoxy groups are added via alkylation using methyl iodide or dimethyl sulfate under basic conditions. Purification often employs column chromatography with silica gel and non-polar solvents. Structural confirmation requires NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. How is benzeneacetaldehyde detected and quantified in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with derivatization (e.g., oximation for carbonyl groups) improves sensitivity. For plant volatiles, headspace solid-phase microextraction (HS-SPME) paired with GC×GC-TOFMS enhances resolution of trace compounds. Odor Activity Values (OAVs) are calculated using threshold concentrations to assess biological relevance .

Q. What are the key physicochemical properties of benzeneacetaldehyde derivatives relevant to experimental design?

- Methodological Answer : Critical properties include boiling point (e.g., ~272°C for simpler derivatives), vapor pressure, and solubility in organic solvents (e.g., dichloromethane, THF). The octanoyl substituent increases hydrophobicity, requiring adjustments in solvent systems for reactions. Thermodynamic parameters (e.g., enthalpy of vaporization: ~59.8 kJ/mol) inform purification via distillation .

Advanced Research Questions

Q. How do discrepancies in estimated vs. observed rate constants for OH radical reactions with benzeneacetaldehyde derivatives impact atmospheric modeling?

- Methodological Answer : Structure-Activity Relationships (SARs) predict rate constants for aromatic aldehydes, but experimental validation is lacking. For example, SAR estimates for benzeneacetaldehyde + OH (2.2×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) conflict with field observations of [BA]/[EB] ratios >1, suggesting underestimated reactivity or unaccounted sources. Resolving this requires pulsed laser photolysis or smog chamber experiments .

Q. What mechanistic insights explain benzeneacetaldehyde formation during ethylbenzene oxidation in the atmosphere?

- Methodological Answer : Sequential oxidation of ethylbenzene by OH radicals produces intermediates like acetophenone and benzeneacetaldehyde via H-abstraction and ring-opening pathways. Competing pathways (e.g., photolysis of acylperoxy radicals) and branching ratios are inferred from [product]/[precursor] correlations. Isotopic labeling (e.g., ¹³C) can track reaction pathways in laboratory studies .

Q. What analytical challenges arise in quantifying trace benzeneacetaldehyde derivatives in complex environmental samples?

- Methodological Answer : Matrix interference (e.g., co-eluting VOCs) and low abundance necessitate advanced techniques like comprehensive two-dimensional GC (GC×GC) with cryogenic modulation. Background subtraction and internal standardization (e.g., deuterated analogs) improve accuracy. Detection limits ≤1 pptv require high-sensitivity detectors (e.g., TOF-MS) .

Q. How do substituents (e.g., methoxy groups) influence the reactivity of benzeneacetaldehyde derivatives in oxidative environments?

- Methodological Answer : Methoxy groups act as electron-donating substituents, altering electrophilic addition sites and reducing OH radical attack on the ring. The 1-oxooctyl chain may enhance H-abstraction due to alkyl radical stability. Computational studies (DFT) can map electron density distributions to predict reaction sites .

Notes

- Evidence Reliability : Data prioritized from NIST, PubChem, and peer-reviewed journals (e.g., Atmospheric Chemistry and Physics). Commercial sources (e.g., BenchChem) excluded per guidelines.

- Extrapolation : Where direct data on the target compound is absent, insights are inferred from structurally similar derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.